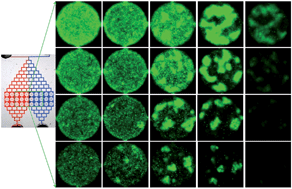A microfluidic concentrator array for quantitative predation assays of predatory microbes†
Lab on a Chip Pub Date: 2011-07-14 DOI: 10.1039/C1LC20230H
Abstract
We present a microfabricated concentrator array device that makes it possible to quantify the predation rate of Bdellovibrio bacteriovorus, a predatory microbe, toward its prey, Escherichia coli str. MG1655. The device can accumulate both prey and predator microbes sequentially within a series of concentrator arrays using the motility of the microbes and microfabricated arrowhead-shaped ratchet structures. Since the device can constrain both prey and predator cells within 200 pL chambers at a desired range of cell densities, it was demonstrated that the device cannot only enhance the possibility of studying predation processes/cycles directly at a single cell level but can also quantify the predation rates indirectly by measuring the time-dependent fluorescent intensity signals from the prey. Furthermore, the device can produce a wide range of initial prey to predator density ratios within various concentrator arrays through the use of microfluidic mixer structures on a single array chip, which allows us to study many different conditions with a single set of cultures, and quantitatively characterize the predation behaviour/rate. Lastly, we note that this novel concentrator array device can be a very powerful tool facilitating studies of microbial predations and microbe–microbe interaction and may be broadly used in other microbial biotechnological applications.


Recommended Literature
- [1] The role of l-cysteine and introduced surface defects in reactive oxygen species generation by ZnO nanoparticles†
- [2] From 4-nitrotoluene and 4,4′-dinitrobibenzyl to E-4,4′-dinitrostilbene: an electrochemical approach
- [3] Diffusion coefficients in solids, their measurement and significance
- [4] Thiophene-substituted nickel dithiolene complexes. Precursors for low band gap conjugated metallopolymers
- [5] Natural product ‘legal highs’
- [6] Organic
- [7] Catalytic intermolecular hydroacylation of C–C π-bonds in the absence of chelation assistance
- [8] Synthesis and structural characterization of a remarkably stable, anionic, incompletely condensed silsesquioxane framework
- [9] A two-photon ratiometric fluorescent probe for real-time imaging and quantification of NO in neural stem cells during activation regulation†
- [10] Ultrasound mediated release from stimuli-responsive core–shell capsules










